N-(2,5-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
N-(2,5-Dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a thienopyrimidinone-based acetamide derivative. Its core structure comprises a thieno[3,2-d]pyrimidin-4(3H)-one scaffold substituted with a 4-methoxyphenyl group at position 7 and an acetamide-linked 2,5-dimethylphenyl moiety at position 2.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-14-4-5-15(2)19(10-14)25-20(27)11-26-13-24-21-18(12-30-22(21)23(26)28)16-6-8-17(29-3)9-7-16/h4-10,12-13H,11H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICZCYPHLICTIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 419.5 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O3S |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 1207044-44-7 |
Synthesis
The synthesis of this compound can be achieved through various methods including multi-step organic reactions that incorporate thieno[3,2-d]pyrimidine derivatives. The synthetic routes often involve:
- Formation of Thieno[3,2-d]pyrimidine Core : Utilizing precursors that facilitate the cyclization necessary to form the thieno structure.
- Substitution Reactions : Introducing the dimethylphenyl and methoxyphenyl groups via electrophilic aromatic substitution or nucleophilic addition reactions.
Biological Activity
Research indicates that compounds containing thieno[3,2-d]pyrimidine structures often exhibit significant biological activities. This compound has shown promise in several areas:
Anticancer Activity
Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : In vitro assays have reported IC50 values indicating potent antiproliferative activity against specific cancer lines. For example, one study noted an IC50 value of 0.3 μM against acute lymphoblastic leukemia cells .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in nucleotide synthesis pathways, similar to other antifolate drugs.
- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thieno[3,2-d]pyrimidine derivatives:
- Diversity-Oriented Synthesis : A study reported the synthesis of various amide derivatives from thieno[2,3-d]pyrimidin-4(3H)-ones and their testing for biological activity .
- Comparative Activity : Research comparing structurally similar compounds showed that those with additional functional groups (like methoxy) exhibited enhanced potency against certain targets .
Comparison with Similar Compounds
N-(2,5-Difluorophenyl)-2-[7-(4-Methoxyphenyl)-4-Oxothieno[3,2-d]Pyrimidin-3(4H)-Yl]Acetamide
- Structural Difference : The 2,5-dimethylphenyl group in the target compound is replaced with a 2,5-difluorophenyl ring.
- However, the reduced steric bulk compared to dimethyl groups may alter pharmacokinetic properties.
- Molecular Weight : 427.425 g/mol (vs. estimated ~423 g/mol for the dimethylphenyl analog).
- Key Data : ChemSpider ID 26027699 .
2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-Yl)Thio]-N-(2,3-Dichlorophenyl)Acetamide
- Structural Difference: Features a dihydropyrimidin-2-yl thioether and dichlorophenyl group instead of thienopyrimidinone and methoxyphenyl.
- Impact : The thioether group may improve metabolic stability, while chlorine atoms increase lipophilicity, favoring membrane penetration.
- Physical Properties : Melting point 230°C (indicative of high crystallinity), molecular ion [M+H]+ at m/z 344.21 .
Core Heterocycle Modifications
N-(7-Methyl-2-Phenylamino-5,6,7,8-Tetrahydro-3H-Pyrido[4',3':4,5]Thieno[2,3-d]Pyrimidin-4-On-3-Yl)Acetamide
- Core Difference: Pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one fused with a piperidine ring.
- Synthesis: Acetylation with acetyl chloride (73% yield), recrystallized from ethanol/dioxane.
- Spectroscopy : IR peaks at 1,730 cm⁻¹ (C=O), 1,690 cm⁻¹ (amide); NMR signals for methyl (δ 2.10) and aromatic protons (δ 7.37–7.47) .
N-(2,5-Dimethylphenyl)-2-{5-[(4-Fluorophenyl)Amino]-7-Methyl-3-Oxo[1,2,4]Triazolo[4,3-c]Pyrimidin-2(3H)-Yl}Acetamide
- Core Difference: Triazolo[4,3-c]pyrimidin-3-one replaces thienopyrimidinone.
- The 4-fluorophenylamino group enhances electronic interactions compared to methoxyphenyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
